molecular formula C14H15N3O B2377368 N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide CAS No. 1280959-69-4

N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide

Cat. No. B2377368
CAS RN: 1280959-69-4
M. Wt: 241.294
InChI Key: XRNFBFCNLFRQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide, also known as Indacaterol, is a novel bronchodilator drug used in the treatment of chronic obstructive pulmonary disease (COPD). It was first approved by the US Food and Drug Administration (FDA) in 2011 and is marketed under the brand name Onbrez Breezhaler. Indacaterol belongs to the class of long-acting beta-agonists (LABAs) and is administered via inhalation.

Mechanism of Action

N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide acts by binding to beta-2 adrenergic receptors in the lungs, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. This results in the relaxation of smooth muscles in the airways, leading to bronchodilation and improved airflow.
Biochemical and Physiological Effects:
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been shown to have several biochemical and physiological effects, including increased cAMP levels, decreased intracellular calcium levels, and decreased inflammatory cytokine production. These effects contribute to the bronchodilatory and anti-inflammatory properties of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide is its long duration of action, which allows for once-daily dosing. In addition, N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has a rapid onset of action, making it a useful tool for studying the effects of bronchodilators on lung function. However, the complex synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide and its high cost may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for research on N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide. One area of interest is the potential use of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide in combination with other drugs for the treatment of COPD. Another area of research is the development of new formulations of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide that may improve its efficacy and reduce its side effects. Finally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide and its potential use in the treatment of other inflammatory diseases.

Synthesis Methods

The synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide involves the reaction of 1H-indole-1-carboxylic acid with ethyl chloroformate to form ethyl 1H-indole-1-carboxylate. This intermediate is then reacted with 3-aminopropionitrile to form N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide. The synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide is a complex process that requires careful optimization of reaction conditions and purification steps.

Scientific Research Applications

N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been extensively studied for its therapeutic potential in the treatment of COPD. Several clinical trials have demonstrated its effectiveness in improving lung function, reducing symptoms, and preventing exacerbations in patients with COPD. In addition, N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been shown to have a faster onset of action and a longer duration of action compared to other LABAs.

properties

IUPAC Name

N-(1-cyanoethyl)-3-indol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11(10-15)16-14(18)7-9-17-8-6-12-4-2-3-5-13(12)17/h2-6,8,11H,7,9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFBFCNLFRQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.